

A Comprehensive Technical Guide to the Physical Properties of Sodium 4-Aminobenzenesulfonate Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 4-Aminobenzenesulfonate Hydrate

Cat. No.: B057364

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **sodium 4-aminobenzenesulfonate hydrate**. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property determination are provided.

Core Physical Properties

Sodium 4-aminobenzenesulfonate, the sodium salt of sulfanilic acid, is a versatile organic compound utilized in various chemical syntheses, including the manufacturing of dyes and sulfa drugs.^[1] It is commonly available as a hydrate, most frequently as the dihydrate. Understanding its physical properties is crucial for its effective application and handling.

Data Presentation: A Summary of Physical Characteristics

The physical properties of **sodium 4-aminobenzenesulfonate hydrate**, along with its anhydrous form and the parent sulfanilic acid for comparative purposes, are summarized in the table below.

Property	Sodium 4-Aminobenzenesulfonate Dihydrate	Sodium 4-Aminobenzenesulfonate (Anhydrous)	Sulfanilic Acid (Parent Compound)
Synonyms	Sodium sulfanilate dihydrate, 4-Aminobenzenesulfonic acid sodium salt dihydrate	Sodium sulfanilate, Sodium 4-aminobenzenesulfonate	4-Aminobenzenesulfonic acid, p-Anilinesulfonic acid
Molecular Formula	C ₆ H ₈ NNaO ₄ S·2H ₂ O	C ₆ H ₆ NNaO ₃ S	C ₆ H ₇ NO ₃ S
Molecular Weight	231.20 g/mol	195.17 g/mol [2]	173.19 g/mol [1]
Appearance	White to off-white or pinkish crystalline powder	White to off-white crystalline powder[3]	Grayish-white flat crystals or white powder
Melting Point	Decomposes upon heating	288 °C (Decomposes)	Decomposes at ~288 °C without melting[1]
Solubility in Water	170 g/L	Soluble[3]	12.51 g/L[1]
pKa	3.23 (for the anilinium ion, -NH ₃ ⁺)[1]	Not Applicable	3.23[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **sodium 4-aminobenzenesulfonate hydrate**.

Determination of Melting/Decomposition Point

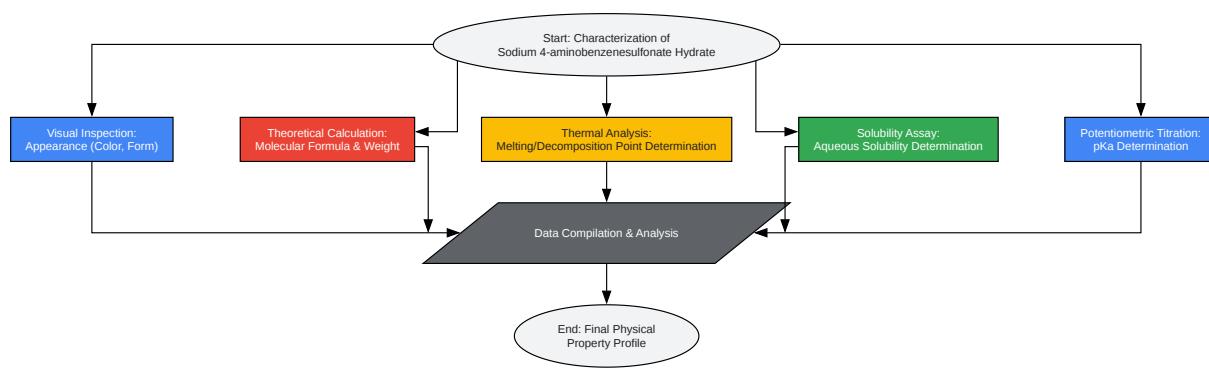
The melting point of a pure substance is a characteristic physical property. For many organic salts, including **sodium 4-aminobenzenesulfonate hydrate**, a distinct melting point is not observed; instead, the compound decomposes upon heating. The following protocol, adapted from standard organic chemistry laboratory techniques, can be used to determine the decomposition temperature range.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **sodium 4-aminobenzenesulfonate hydrate** is packed into a capillary tube to a height of 2-3 mm. The tube is then sealed at one end if it is not already.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, adjacent to a calibrated thermometer.
- Heating: The apparatus is heated gradually, with the temperature increase rate controlled to approximately 1-2 °C per minute as the expected decomposition temperature is approached.
- Observation: The sample is observed closely through a magnifying lens. The temperature at which the sample first shows signs of darkening, charring, or gas evolution is recorded as the onset of decomposition. The temperature at which the sample has completely decomposed is also noted. This provides the decomposition range.
- Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure the reproducibility of the results.

Determination of Aqueous Solubility

The solubility of a compound in a particular solvent is a fundamental physical property. The following protocol outlines a method for determining the aqueous solubility of **sodium 4-aminobenzenesulfonate hydrate**.


Methodology:

- Preparation of a Saturated Solution: An excess amount of **sodium 4-aminobenzenesulfonate hydrate** is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm pore size) to remove any undissolved solid.

- Analysis of the Saturated Solution: A known volume of the clear, saturated filtrate is taken, and the solvent is evaporated to dryness. The mass of the remaining solid is then determined.
- Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used and is typically expressed in g/L or mg/mL.

Mandatory Visualization

The following diagram illustrates a logical workflow for the determination of the key physical properties of **sodium 4-aminobenzenesulfonate hydrate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 2. pKa Values for Organic and Inorganic Bronsted Acids at 25°C [owl.ogi.umn.edu]
- 3. Sulfanilic Acid [drugfuture.com]
- 4. To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Sodium 4-Aminobenzenesulfonate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057364#sodium-4-aminobenzenesulfonate-hydrate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

